(S)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one
CAS No.:
Cat. No.: VC17623931
Molecular Formula: C25H23ClN2O5
Molecular Weight: 466.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23ClN2O5 |
|---|---|
| Molecular Weight | 466.9 g/mol |
| IUPAC Name | (1S)-1-(4-chlorophenyl)-6-methoxy-2-(4-nitrophenyl)-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |
| Standard InChI | InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3/t25-/m0/s1 |
| Standard InChI Key | QICGSIQQNLMAOI-VWLOTQADSA-N |
| Isomeric SMILES | CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC |
| Canonical SMILES | CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a dihydroisoquinolinone core substituted at positions 1, 2, 6, and 7 with distinct aromatic and alkoxy groups. The (S)-configuration at the C1 position ensures optimal steric and electronic complementarity with biological targets, as evidenced by X-ray crystallographic studies . Key structural elements include:
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A 4-chlorophenyl group at position 1, contributing hydrophobic interactions.
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A 4-nitrophenyl group at position 2, enabling hydrogen bonding and π-π stacking.
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Methoxy and isopropoxy groups at positions 6 and 7, modulating solubility and metabolic stability.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃ClN₂O₅ |
| Molecular Weight | 466.9 g/mol |
| IUPAC Name | (S)-1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one |
| CAS Number | VCID: VC13649513 |
The nitro group at position 4 of the phenyl ring introduces electron-withdrawing effects, polarizing the aromatic system for enhanced binding affinity.
Synthesis and Stereochemical Control
Asymmetric Catalytic Routes
The synthesis of enantiopure (S)-isomers relies on organocatalytic strategies to achieve high stereoselectivity. A one-pot aza-Henry–hemiaminalization–oxidation sequence, catalyzed by a quinine-derived squaramide organocatalyst, yields trans-3,4-dihydroisoquinolinones with diastereomeric ratios >20:1 and enantiomeric excesses up to 95% . Critical steps include:
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Aza-Henry Reaction: Condensation of 2-(nitromethyl)benzaldehyde with N-protected aldimines, facilitated by hydrogen-bonding catalysts.
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Hemiaminalization: Cyclization to form the dihydroisoquinolinone scaffold.
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Oxidation: Use of PCC (pyridinium chlorochromate) to aromatize the tetrahydropyridine ring .
Table 2: Synthetic Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 39–78% |
| Diastereomeric Ratio (dr) | >20:1 |
| Enantiomeric Excess (ee) | 40–95% |
Alternative routes employ rhodium-catalyzed additions to sulfinylimines, achieving 92% enantiomeric excess for the key isoquinolinone intermediate .
Pharmacological Profile and Biological Activity
Broad-Spectrum Enzyme Modulation
While direct data on the subject compound is limited, structurally related dihydroisoquinolinones inhibit tyrosine kinases (IC₅₀ < 100 nM) and phosphodiesterases (PDE4 IC₅₀ = 0.35 μM). The nitro and chloro substituents enhance target engagement through complementary electrostatic interactions.
Material Science Applications
Organic Electronics and Semiconductors
The conjugated π-system and electron-deficient nitro group make this compound a candidate for organic semiconductors. Similar derivatives exhibit:
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Charge Mobility: 0.1–1.0 cm²/V·s in thin-film transistors.
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Bandgap Tunability: 2.5–3.0 eV via substituent modification.
Molecular Docking and Computational Insights
Binding Mode Analysis
Docking studies using MDM2 (PDB: 4HG7) reveal that the 4-chlorophenyl group occupies the Trp23 pocket, while the 4-nitrophenyl group engages Phe19 via π-stacking . The isopropoxy moiety projects into solvent-accessible regions, minimizing steric clashes.
Figure 1: Key Interactions (Hypothetical Model)
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Hydrogen Bonds: Nitro group to His96 (2.9 Å).
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Hydrophobic Contacts: Chlorophenyl with Leu54 and Ile61.
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